Indolin-7-ylboronic acid hydrochloride
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Overview
Description
Indolin-7-ylboronic acid hydrochloride is a boronic acid derivative that features an indole ring system. This compound is of significant interest in organic chemistry due to its versatile reactivity and potential applications in various fields, including medicinal chemistry and material science. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolin-7-ylboronic acid hydrochloride typically involves the borylation of indole derivatives. One common method is the palladium-catalyzed borylation of indole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Indolin-7-ylboronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
Indolin-7-ylboronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of indolin-7-ylboronic acid hydrochloride is largely dependent on its application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the indole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Indole-3-boronic acid: Another indole-based boronic acid with similar reactivity but different substitution patterns.
Phenylboronic acid: A simpler boronic acid that lacks the indole ring but is widely used in organic synthesis.
Pyrrole-2-boronic acid: A boronic acid derivative with a pyrrole ring, offering different electronic properties compared to indole derivatives.
Uniqueness: Indolin-7-ylboronic acid hydrochloride is unique due to its indole ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications where specific interactions with biological targets are required .
Properties
Molecular Formula |
C8H11BClNO2 |
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Molecular Weight |
199.44 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-7-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C8H10BNO2.ClH/c11-9(12)7-3-1-2-6-4-5-10-8(6)7;/h1-3,10-12H,4-5H2;1H |
InChI Key |
JKSXQKFMHZYCEW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCN2)(O)O.Cl |
Origin of Product |
United States |
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